molecular formula C10H10F2INO B2603026 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide CAS No. 1566706-03-3

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide

Cat. No. B2603026
CAS RN: 1566706-03-3
M. Wt: 325.097
InChI Key: FQPJSGUTQWMMGF-UHFFFAOYSA-N
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Description

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide, also known as DIFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DIFA belongs to the class of compounds known as arylacetamide derivatives, which have been shown to possess various biological activities.

Scientific Research Applications

Quantum Chemical Calculations and Structural Analysis

Research has delved into the structural and quantum chemical aspects of related compounds, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) techniques. These studies reveal insights into molecular structural parameters, vibrational frequencies, electronic exchange interactions, and thermodynamic properties, which are crucial for understanding the chemical behavior and potential applications of these compounds (Choudhary, Agarwal, Gupta, & Tandon, 2014).

Photoinitiator Applications

A derivative of a similar compound has been utilized as a nano-photoinitiator for the preparation of polymer hybrid networks. The study emphasizes the initiator's ability to facilitate polymerization even in the air atmosphere, indicating potential applications in polymer chemistry and materials science (Batibay, Gunkara, Ocal, & Arsu, 2020).

Ligand Design and Metal Complex Synthesis

Research into pyridylmethylamide ligands, closely related to the compound , has led to the synthesis of various copper(I) complexes. These studies provide valuable insights into ligand design and metal coordination, which are fundamental in the development of new materials and catalysts (Yang, Powell, & Houser, 2007).

Nonlinear Optical Properties

Compounds like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, which share structural similarities with 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide, have been investigated for their nonlinear optical properties. Such studies are significant for the development of photonic devices like optical switches and modulators (Castro et al., 2017).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into 2-(substituted phenoxy) acetamide derivatives has shown potential anticancer, anti-inflammatory, and analgesic activities. These findings are crucial for the development of new therapeutic agents in medicine (Rani, Pal, Hegde, & Hashim, 2014).

properties

IUPAC Name

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2INO/c11-8-3-1-2-7(10(8)12)6-9(15)14-5-4-13/h1-3H,4-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPJSGUTQWMMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(=O)NCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide

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